![molecular formula C11H17NO2 B1416372 3-[(4-Methoxyphenyl)methoxy]propan-1-amine CAS No. 191165-22-7](/img/structure/B1416372.png)
3-[(4-Methoxyphenyl)methoxy]propan-1-amine
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methoxy]propan-1-amine is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Inhibition of Melanin Production : A study found that a compound closely related to 3-[(4-Methoxyphenyl)methoxy]propan-1-amine inhibited the activity of tyrosinase, a key enzyme in melanin biosynthesis. This suggests potential use as a skin whitening agent due to its UV-blocking effect and superoxide dismutase (SOD)-like activity (Choi et al., 2002).
Synthesis of Optical Active Intermediates : Research indicates the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate of this compound, from d-alanine. This process highlights its application in creating specific, optically active compounds (Fan et al., 2008).
Reactions with Alicyclic Amines : Another study explored the kinetic reactions of compounds similar to this compound with secondary alicyclic amines, providing insights into chemical reaction mechanisms and potential pharmaceutical applications (Castro et al., 2001).
Polymer Modification : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including those similar to this compound, indicates potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Catalytic Applications : A study on the visible light-mediated Smiles rearrangements of aryloxy alkylamines, including 3-(2-methoxyphenyl)propan-1-amine derivatives, demonstrated efficient cyclizations, forming tetrahydroquinolines. This suggests potential catalytic applications in chemical synthesis (Lawson et al., 2020).
Formation of Hexadentate Ligands : Research on hexadentate N3O3 amine phenols, including derivatives of this compound, indicates applications in creating ligands for metal ions, which could be useful in coordination chemistry and catalysis (Liu et al., 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft . This results in prolonged neurotransmission and enhanced serotonergic effects .
Biochemical Pathways
The action of this compound affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinogenic effects .
Pharmacokinetics
Like many amine compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission . This can lead to a range of psychological effects, including mood elevation, increased sociability, and potentially even hallucinogenic experiences .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH levels, temperature, and the presence of certain enzymes can influence the stability and activity of the compound .
Analyse Biochimique
Biochemical Properties
3-[(4-Methoxyphenyl)methoxy]propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound may influence the metabolism of monoamines, which are crucial neurotransmitters in the brain.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate these effects . This interaction can significantly impact neurotransmission and overall brain function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It functions as a serotonin releasing agent by binding to specific receptors and facilitating the release of serotonin . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain dosages of similar compounds can affect synoviocyte viability and induce specific cellular responses . Understanding the dosage effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may undergo deamination by monoamine oxidase, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLVDMLUDKTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256646 | |
| Record name | 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191165-22-7 | |
| Record name | 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191165-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


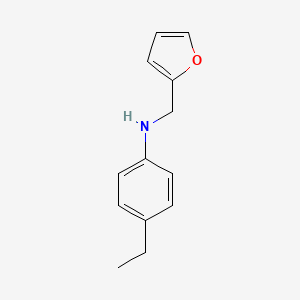
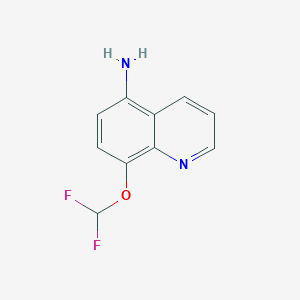

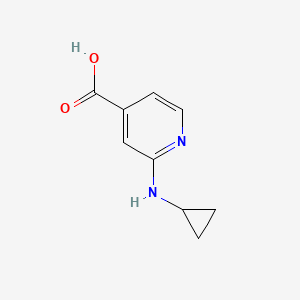

![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
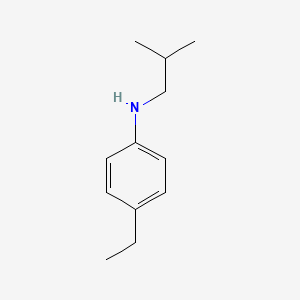

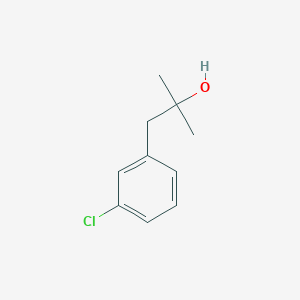


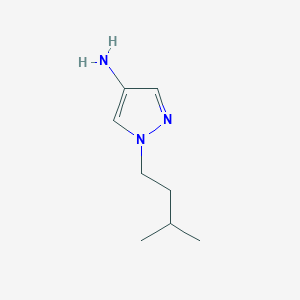
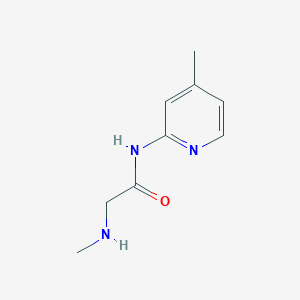
![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
